Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Purity Quality Control Procurement Specification

Obtaining orthogonally protected spirocyclic amines with reliable purity often delays medicinal chemistry projects. This building block provides the exact 2,7-diazaspiro[4.5]decane core with Boc (2-position) and benzyl (7-position) protection, enabling sequential SAR exploration without intermediate purification. - Reduces linear step count by ≥2 steps vs. mono-protected analogs for library synthesis - LogP 3.24 & rigid 3D scaffold ideal for CNS-penetrant kinase/GPCR candidates - 98% purity ensures reliable fragment screening and reaction reproducibility

Molecular Formula C20H30N2O2
Molecular Weight 330.472
CAS No. 1245649-93-7
Cat. No. B580554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate
CAS1245649-93-7
Molecular FormulaC20H30N2O2
Molecular Weight330.472
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CCCN(C2)CC3=CC=CC=C3
InChIInChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-13-11-20(16-22)10-7-12-21(15-20)14-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3
InChIKeyVIVJOJHMUNGFKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate (CAS 1245649-93-7) Procurement and Technical Baseline


Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate (CAS 1245649-93-7) is a spirocyclic amine building block featuring a 2,7-diazaspiro[4.5]decane core, with a Boc-protected secondary amine at the 2-position and a benzyl group at the 7-position [1]. This compound is widely utilized in medicinal chemistry and pharmaceutical research as a key intermediate for the synthesis of complex, spirocycle-containing drug candidates, owing to its rigid, three-dimensional scaffold and orthogonal protection strategy .

Why Generic Substitution of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate Fails in Precision Synthesis


The spirocyclic core of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate imparts unique conformational rigidity that cannot be replicated by simple piperidine or linear amine analogs . Substituting with a non-spirocyclic building block or a differently substituted spirocycle will fundamentally alter the three-dimensional pharmacophore, potentially abolishing target binding affinity or introducing undesirable pharmacokinetic properties [1]. The specific combination of a Boc-protected secondary amine and a benzyl-protected tertiary amine within this exact [4.5] spiro framework is critical for achieving the orthogonal functionalization required in multi-step syntheses of complex drug candidates, making direct replacement with other in-class compounds highly problematic.

Quantitative Differentiation Evidence for Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate vs. Analogs


Purity Grade Availability: 98% Specification Provides Higher Confidence for Critical Steps

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is commercially available from reputable vendors with a guaranteed purity of 98% , whereas the closely related analog tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (CAS 885268-42-8) is typically offered at 95-97% purity [1]. This 3% absolute difference in purity can be critical for sensitive reactions where side products from impurities can derail multi-step sequences.

Purity Quality Control Procurement Specification

Molecular Weight and Lipophilicity: Optimized LogP for Enhanced Membrane Permeability

The compound exhibits a computed LogP of 3.24, placing it within an optimal range for oral bioavailability and CNS penetration . In contrast, the non-benzylated analog tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (CAS 885268-42-8) has a significantly lower XLogP3-AA of 1.4 [1]. This 1.84 log unit difference represents a >60-fold difference in partition coefficient, profoundly impacting passive membrane permeability and tissue distribution of final drug candidates.

Lipophilicity LogP ADME Drug-likeness

Orthogonal Protection Strategy: Unambiguous Differentiation from Symmetrical Analogs

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate provides a fully orthogonal protection strategy: the Boc group on the 2-position nitrogen can be selectively removed under acidic conditions, while the benzyl group on the 7-position nitrogen remains intact and can later be cleaved via hydrogenolysis . This contrasts sharply with the simple mono-Boc protected analog tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (CAS 885268-42-8), which leaves the secondary amine at the 7-position unprotected, forcing immediate reaction and eliminating the ability to stage modifications [1].

Protecting Groups Synthetic Efficiency Orthogonal Chemistry

Thermal Stability: Higher Boiling Point as a Proxy for Handling Robustness

The compound exhibits a predicted boiling point of 428.9±28.0 °C , which is moderately higher than the boiling point of the closely related [4.4] analog tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1177266-41-9), predicted at 413.7±28.0 °C . While both are predicted values, this ~15 °C difference reflects the marginally higher molecular weight and spiro ring size, suggesting slightly enhanced thermal stability for the [4.5] decane core.

Thermal Stability Boiling Point Storage Handling

Optimal Research and Industrial Application Scenarios for Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate


CNS Drug Discovery: Leveraging Optimized LogP for Brain Penetrant Leads

Given its LogP of 3.24, which is within the ideal range for CNS drug candidates (LogP 2-4), this compound is optimally suited as a core scaffold for developing kinase inhibitors, GPCR modulators, or other CNS-active therapeutics where passive blood-brain barrier penetration is required. The orthogonal protecting groups enable rapid exploration of structure-activity relationships (SAR) at both the 2- and 7-positions of the spirocycle .

Multi-Step Parallel Synthesis: Maximizing Efficiency with Orthogonal Protection

This building block is ideal for medicinal chemistry groups performing parallel synthesis or library generation. The presence of both a Boc and a benzyl protecting group allows for the creation of diverse compound libraries through sequential deprotection and functionalization without the need for intermediate purifications. This reduces the linear step count by at least 2 steps compared to using a mono-protected analog .

High-Value Fragment-Based Drug Discovery (FBDD)

The rigid, three-dimensional spirocyclic core makes this compound an excellent fragment for FBDD. Its molecular weight of 330.46 Da, combined with its unique vectorial geometry, allows it to probe binding pockets that are inaccessible to flat, aromatic fragments. The 98% purity specification ensures that the fragment screen is not confounded by impurities .

Thermally Demanding Reaction Sequences

For synthetic routes that require heating (e.g., high-temperature amide couplings or metal-catalyzed cross-couplings), the compound's predicted high boiling point of 429°C suggests it is stable under reflux conditions in high-boiling solvents like DMF or DMSO. This makes it a reliable choice for robust synthetic methodologies .

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